molecular formula C10H12O3 B12567112 2-Oxaspiro[4.5]dec-7-ene-1,6-dione, 8-methyl-, (5S)- CAS No. 158530-95-1

2-Oxaspiro[4.5]dec-7-ene-1,6-dione, 8-methyl-, (5S)-

Cat. No.: B12567112
CAS No.: 158530-95-1
M. Wt: 180.20 g/mol
InChI Key: PQQGGNWFHARIPV-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxaspiro[4.5]dec-7-ene-1,6-dione, 8-methyl-, (5S)- is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom. The presence of an oxygen atom in the spiro linkage adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxaspiro[4.5]dec-7-ene-1,6-dione, 8-methyl-, (5S)- typically involves a multi-step process. The initial step often includes the formation of the spirocyclic core, followed by the introduction of the methyl group at the 8th position. Common reagents used in the synthesis include various organic solvents, catalysts, and specific reactants that facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Oxaspiro[4.5]dec-7-ene-1,6-dione, 8-methyl-, (5S)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or hydrocarbons. Substitution reactions can lead to a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

2-Oxaspiro[4.5]dec-7-ene-1,6-dione, 8-methyl-, (5S)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatment strategies.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Oxaspiro[4.5]dec-7-ene-1,6-dione, 8-methyl-, (5S)- involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-(Dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione
  • 8-(4-Hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione

Uniqueness

2-Oxaspiro[4.5]dec-7-ene-1,6-dione, 8-methyl-, (5S)- is unique due to its specific spirocyclic structure and the presence of a methyl group at the 8th position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

158530-95-1

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

(5S)-8-methyl-2-oxaspiro[4.5]dec-7-ene-1,6-dione

InChI

InChI=1S/C10H12O3/c1-7-2-3-10(8(11)6-7)4-5-13-9(10)12/h6H,2-5H2,1H3/t10-/m0/s1

InChI Key

PQQGGNWFHARIPV-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=O)[C@]2(CC1)CCOC2=O

Canonical SMILES

CC1=CC(=O)C2(CC1)CCOC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.